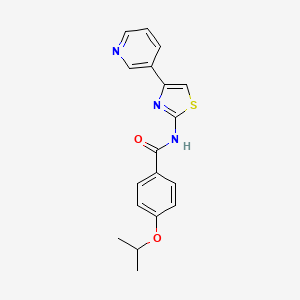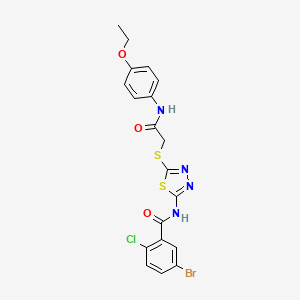
4-Isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely a derivative of benzamide, which is an amide connected to a benzene ring. It also contains a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher synthetisierten eine neue Verbindung namens 4-(6-Fluor-4-(5-Isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholin (FIPM) und markierten sie mit Fluor-18 (18F). Diese Verbindung dient als Positronen-Emissions-Tomographie (PET)-Tracer für die In-vivo-Visualisierung von LRRK2 im Gehirn. Obwohl [18F]FIPM nur ein begrenztes Potenzial als In-vivo-PET-Tracer für LRRK2 zeigte, kann es als Leitverbindung für die Entwicklung neuer Radiotracer mit verbesserten Gehirneigenschaften dienen .
- Anwendung: Diese Derivate wurden synthetisiert und auf ihre Antitumoraktivität untersucht. Weitere Studien könnten ihr Potenzial als Krebstherapeutika untersuchen .
- Anwendung: Imatinib ist ein bekanntes Therapeutikum zur Behandlung von Leukämie. Es hemmt spezifisch die Aktivität von Tyrosinkinasen, was es in der Krebstherapie wertvoll macht .
Leucin-reiche Repeat-Kinase 2 (LRRK2) Bildgebungstracer
Antitumoraktivität
Tyrosinkinase-Inhibition
Wirkmechanismus
Target of Action
The primary targets of 4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide are the KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones, proteins that package and order DNA into structural units called nucleosomes.
Mode of Action
The compound interacts with its targets by binding to the Fe(II) in the active site of the demethylase enzymes . This interaction inhibits the enzymes’ activity, preventing them from removing methyl groups from histones. As a result, the methylation pattern of histones is altered, which can lead to changes in gene expression.
Biochemical Pathways
The inhibition of KDM4 and KDM5 affects the histone methylation pathways . Histone methylation is a key epigenetic mechanism that controls gene expression. By inhibiting the demethylation process, the compound can alter the transcriptional activity of genes, potentially leading to various downstream effects depending on the specific genes affected.
Pharmacokinetics
Similar compounds have been shown to exhibit good cellular permeability , suggesting that this compound may also be well-absorbed and distributed within the body
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific genes whose expression is altered due to changes in histone methylation. In general, inhibiting histone demethylases like KDM4 and KDM5 can lead to changes in cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH and temperature of its environment Additionally, the presence of other molecules could influence its binding to its target enzymes
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)21-18-20-16(11-24-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSYXKFMWITGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2460982.png)
![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)


![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)
![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)
![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile](/img/structure/B2460996.png)

![N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2461000.png)

![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
